

# Application Notes & Protocols: Tartaric Anhydride in the Synthesis of Enantiomerically Pure Compounds

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Compound of Interest		
Compound Name:	Tartaric anhydride	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Tartaric acid, a naturally occurring C2-symmetric dicarboxylic acid, is a cornerstone of stereoselective synthesis.[1][2] Available in its chiral L-(+) and D-(-) forms, as well as the achiral meso form, it serves as an inexpensive and versatile building block from the chiral pool. [2][3][4] The corresponding O,O'-diacyltartaric anhydrides are highly valuable reagents that leverage this inherent chirality for several key applications in the synthesis of enantiomerically pure compounds. These applications primarily fall into three categories: the resolution of racemic mixtures, their use as chiral auxiliaries to direct stereoselective reactions, and the desymmetrization of meso compounds.[3][5] These anhydrides, particularly the diacetyl and dibenzoyl derivatives, are instrumental in academic research and industrial processes for producing single-enantiomer drugs and fine chemicals.

# Synthesis of O,O'-Diacyltartaric Anhydrides

The most common method for preparing O,O'-diacyl**tartaric anhydride**s involves the reaction of tartaric acid with an acylating agent, such as an acid anhydride or an acid chloride, often in the presence of a catalyst.[3][6][7] This process involves both the O-acylation of the two hydroxyl groups and the dehydration of the two carboxylic acid groups to form the cyclic anhydride.[7]

### Methodological & Application





This protocol is adapted from a well-established procedure for the synthesis of the enantiomeric diacetyl-d-**tartaric anhydride**.[8][9]

#### Materials:

- Anhydrous, powdered L-(+)-tartaric acid
- Acetic anhydride
- · Concentrated sulfuric acid
- Dry benzene (for washing)
- Anhydrous diethyl ether (for washing)
- 500 mL three-necked round-bottomed flask
- Liquid-sealed mechanical stirrer
- Two reflux condensers
- · Heating mantle
- · Ice bath
- Büchner funnel and flask
- Vacuum desiccator with phosphorus pentoxide

### Procedure:

- Equip the 500 mL three-necked flask with a mechanical stirrer and two reflux condensers.
   The use of two condensers is advised as the initial reaction can be vigorous.[8]
- Add 40 g (0.27 mol) of anhydrous, powdered L-(+)-tartaric acid to the flask.
- In a separate beaker, carefully prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 mol) of acetic anhydride.



- Start the stirrer in the reaction flask and add the sulfuric acid/acetic anhydride solution. The mixture will warm, and the tartaric acid will dissolve.
- Gently heat the solution to reflux and maintain reflux with stirring for 10 minutes.[8]
- Pour the hot solution into a clean beaker and cool it in an ice bath for 1 hour to induce crystallization.
- Collect the crude crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals on the funnel twice with 20 mL portions of dry benzene.
- Transfer the solid to a beaker and stir mechanically with 175 mL of cold anhydrous diethyl ether to remove soluble impurities.
- Filter the product again and place it in a vacuum desiccator over phosphorus pentoxide for 24 hours to ensure it is completely dry.

Expected Results: The procedure should yield 41–44.5 g (71–77%) of (+)-O,O'-diacetyl-L-tartaric anhydride as a white crystalline solid.[8] The product is not highly stable and should be prepared as needed.[8]

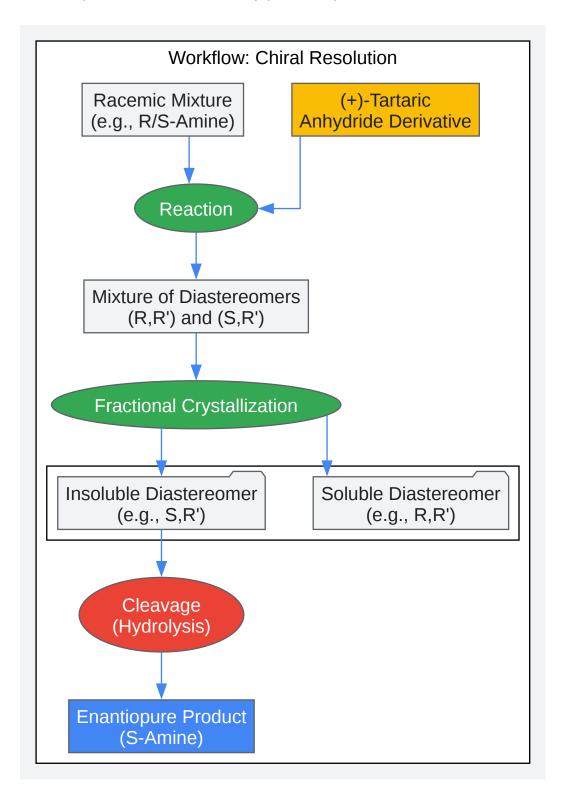
Parameter	Value	Reference
Yield	71–77%	[8]
Melting Point	130-135 °C	[10]
Optical Activity	[α]20/D +59° (c=6 in acetone)	[10]

# Application 1: Chiral Resolution of Racemic Compounds

Chiral resolution is a primary application of **tartaric anhydride** derivatives. The principle involves reacting the chiral anhydride with a racemic mixture of a compound containing a nucleophilic group, typically an amine or an alcohol.[6][11] This reaction forms a pair of diastereomers (e.g., diastereomeric amides or esters), which possess different physical



properties, most importantly, different solubilities.[12] This difference allows for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving agent is cleaved to yield the enantiomerically pure compound.



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Caption: Workflow for the chiral resolution of a racemic amine.

Racemic Substrate	Resolving Agent	Solvent	Key Outcome	Reference
1-(3-ethoxy-4- methoxyphenyl)- 2- (methylsulfonyl)e thylamine	(R,R)-4- chlorotartranilic acid	Ethanol	Isolation of the (S)-enantiomer salt, a key intermediate for Apremilast.	[13]
1-phenylethanol	L-Tartaric acid	Not specified	Formation of diastereomeric esters for separation.	[12]
Racemic Amines (general)	(+)-Di-p-toluoyl- D-tartaric acid	Various	Widely used due to its ability to form crystalline salts.	[14]
1-phenyl-1,2,3,4- tetrahydroisoquin oline	(+)-Tartaric acid	Not specified	Forms diastereomeric salts with different solubility profiles for separation.	[12]

### Materials:

- Racemic amine
- (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 equivalents)
- Methanol or Ethanol
- Diethyl ether
- Aqueous HCl solution



- Aqueous NaOH solution
- Organic solvent for extraction (e.g., ethyl acetate)

#### Procedure:

- Dissolve the racemic amine (1.0 eq.) in a suitable solvent like methanol or ethanol with gentle heating.
- In a separate flask, dissolve the chiral resolving agent, (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq.), in the same solvent.
- Add the resolving agent solution to the amine solution. The total volume should be adjusted to achieve a concentration that facilitates crystallization upon cooling.
- Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to promote the crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration and wash them with a small amount of cold solvent.
- The enantiomeric excess (e.e.) of the amine in the crystallized salt can be checked at this stage by a suitable method (e.g., chiral HPLC) after liberating the free amine from a small sample.
- If the e.e. is not satisfactory, recrystallize the salt from the same solvent system.
- To recover the enantiomerically enriched amine, suspend the diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).
- Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10, which will deprotonate the amine and break the salt.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
  concentrate under reduced pressure to yield the free, enantiomerically enriched amine. The
  resolving agent remains in the aqueous layer and can potentially be recovered by
  acidification and extraction.

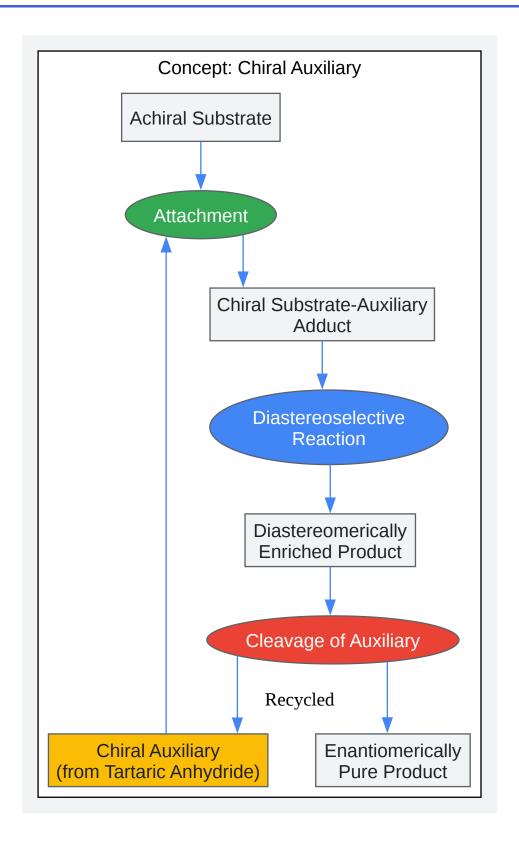




# **Application 2: Tartaric Anhydride as a Chiral Auxiliary**

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product.[15] Tartaric acid derivatives can serve this purpose. The substrate is reacted with **tartaric anhydride** to form a chiral intermediate (e.g., an imide or ester). The steric and electronic properties of the tartaric moiety then control the facial selectivity of a reaction on the attached substrate, leading to the preferential formation of one diastereomer.





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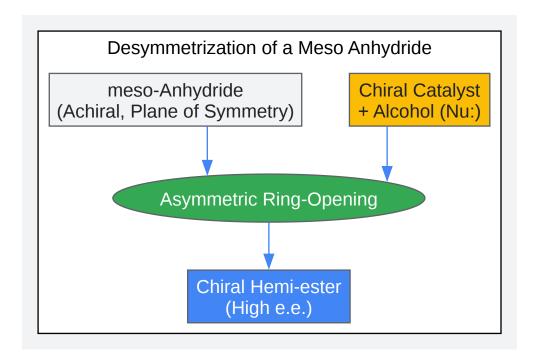
Caption: Logical workflow of an asymmetric synthesis using a chiral auxiliary.



While direct use of the anhydride as an auxiliary is less common than derivatives of the acid, the principle remains a key strategy in asymmetric synthesis. For instance, chiral ligands derived from tartaric acid are used to create chiral environments in metal-catalyzed reactions, functioning as external auxiliaries.[1][3]

# **Application 3: Asymmetric Desymmetrization of Meso Compounds**

Desymmetrization is a powerful strategy wherein a chiral reagent or catalyst selectively transforms one of two enantiotopic functional groups within a prochiral or meso substrate.[5] [16] The asymmetric ring-opening of meso-anhydrides with alcohols is a classic example.[17] In this reaction, a chiral catalyst, often an amino alcohol-type structure (like cinchona alkaloids), selectively facilitates the nucleophilic attack of an alcohol on one of the two enantiotopic carbonyl carbons of the anhydride.[5] This results in a chiral monoester product with high enantiomeric excess. Tartaric acid derivatives are crucial in this field as they can be used to synthesize the chiral catalysts or ligands that perform the desymmetrization.



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Caption: Desymmetrization of a meso-anhydride to a chiral product.



The following data illustrates the effectiveness of this strategy using modified cinchona alkaloid catalysts, which represent the class of chiral molecules often derived from or inspired by natural chiral pool compounds like tartaric acid.

Meso Anhydrid e Substrate	Catalyst	Solvent	Temp (°C)	Yield (%)	e.e. (%)	Referenc e
cis- Cyclopenta ne-1,2- dicarboxyli c anhydride	(DHQD) <sub>2</sub> A QN (5 mol%)	Ether	-20	98	95	[17]
cis- Cyclohexa ne-1,2- dicarboxyli c anhydride	(DHQD)₂A QN (5 mol%)	Ether	-20	99	92	[17]
2,3- Dimethylsu ccinic anhydride	(DHQD)₂A QN (5 mol%)	Ether	-20	98	98	[17]
Bicyclo[2.2. 1]hept-5- ene-2,3- dicarboxyli c anhydride	(DHQD)2A QN (5 mol%)	Ether	-20	99	95	[17]

This protocol is a general representation based on published methods for catalytic desymmetrization.[17]



### Materials:

- Meso cyclic anhydride (e.g., cis-cyclopentane-1,2-dicarboxylic anhydride)
- Chiral catalyst (e.g., (DHQD)<sub>2</sub>AQN, 5 mol%)
- Anhydrous alcohol (e.g., methanol, 10 eq.)
- Anhydrous solvent (e.g., diethyl ether)
- Inert atmosphere setup (e.g., nitrogen or argon)
- Stirring and cooling apparatus

### Procedure:

- To a flame-dried reaction flask under an inert atmosphere, add the meso anhydride (1.0 eq., e.g., 0.1 mmol) and the chiral catalyst (0.05 eq.).
- Add the anhydrous solvent (e.g., 5.0 mL of diethyl ether).
- Cool the stirred mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
- Add the anhydrous alcohol (10 eq.) to the mixture.
- Monitor the reaction by TLC or GC until the starting anhydride is completely consumed (typically a few hours).
- Upon completion, quench the reaction by adding a few drops of dilute HCl.
- Warm the mixture to room temperature and remove the solvent under reduced pressure.
- The residue can be purified by column chromatography on silica gel to isolate the chiral hemi-ester product.
- Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or GC.



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